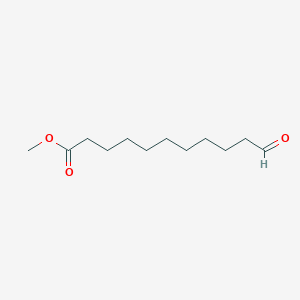

Methyl 11-oxoundecanoate

Description

Contextualization within the Field of Oleochemical Transformations

Oleochemistry is a branch of chemistry focused on the transformation of fats and oils from vegetable and animal sources into industrial chemical products. semanticscholar.orgresearchgate.net This field represents a critical shift from traditional petrochemical-based manufacturing to the use of renewable feedstocks. researchgate.net Methyl 11-oxoundecanoate is firmly rooted in this domain, as its precursors are typically derived from major plant oils like castor oil and rapeseed oil. semanticscholar.orgnih.govscispace.com

The synthesis of this compound often begins with fatty acids or their esters obtained from these natural sources. For instance, methyl 10-undecenoate, a key precursor, can be produced from castor oil, while methyl 9-decenoate is sourced from rapeseed oil. nih.govcarbohyde.comresearchgate.net These unsaturated oleochemicals are then converted into this compound through various chemical reactions, such as hydroformylation or oxidation. semanticscholar.orgnih.gov This positions this compound as a second-generation oleochemical, a direct product of the value-added processing of bio-based raw materials. The ongoing research into oleochemical transformations aims to create more efficient and scalable processes, making bio-based chemicals like this compound economically competitive with their petroleum-based counterparts. nih.gov

Significance as a Versatile Bifunctional Platform Chemical Intermediate

A platform chemical is a molecule that can be converted into a wide range of other high-value chemicals. This compound exemplifies this concept perfectly due to its bifunctional nature. The molecule contains both a methyl ester group and a terminal aldehyde group, which can be selectively targeted in chemical reactions. nih.gov

This dual functionality allows it to serve as a versatile intermediate in the synthesis of numerous important products:

Polymers : The aldehyde and ester groups can be transformed into amino or hydroxyl functionalities, making it a precursor for linear ω-amino or ω-hydroxy esters. These are key monomers for producing bio-based aliphatic polycondensates like polyamides and polyesters. nih.gov

Fragrances : It serves as a starting material for fragrance compounds, such as musk analogs, through processes like reductive amination. lbl.gov This provides a sustainable alternative to traditional fragrance precursors derived from petroleum. lbl.gov

Pharmaceuticals : The compound is a building block in the synthesis of more complex molecules, including certain prostaglandin (B15479496) analogs.

The ability to derive such a wide array of products from a single, renewable-sourced molecule underscores the significance of this compound as a central platform in green chemistry.

Table 1: Applications of this compound as a Platform Chemical

| Product Category | Specific Application/Target Molecule | Relevant Transformation |

|---|---|---|

| Biodegradable Polymers | Precursor for polyamides and polyesters | Conversion to ω-amino/ω-hydroxy esters followed by polycondensation nih.gov |

| Fragrance Compounds | Synthesis of musk analogs | Reductive amination lbl.gov |

Overview of Key Research Trajectories and Academic Significance

Current research on this compound is primarily focused on optimizing its synthesis from renewable feedstocks and expanding its applications. Key research trajectories are centered on developing highly efficient and selective catalytic processes.

One major area of investigation is the hydroformylation of unsaturated fatty acid esters. For example, researchers have developed a rhodium-catalyzed, aqueous biphasic hydroformylation of methyl 9-decenoate to produce this compound with high yields. nih.govcarbohyde.com A significant achievement in this area is the development of systems that allow for efficient catalyst recycling, which is crucial for economic viability on an industrial scale. nih.gov Studies have optimized these conditions in continuous miniplant setups, achieving excellent space-time yields and minimizing catalyst loss. nih.gov

Another important synthesis route is through olefin metathesis . The cross-metathesis of methyl oleate (B1233923) with partners like cis-2-butene-1,4-diol (B44940) can produce intermediates that are subsequently isomerized to yield this compound. chemrxiv.orgchemrxiv.org This approach is attractive as it utilizes oleic acid, one of the most abundant fatty acids in nature. chemrxiv.org

Additionally, selective oxidation methods are being explored. An aldehyde-selective Wacker-type oxidation of methyl 10-undecenoate has been shown to produce this compound with high selectivity (79%). semanticscholar.orgresearchgate.net

The academic significance of this research lies in its contribution to the broader goals of sustainable chemistry. By creating efficient pathways from abundant, renewable biomass to a versatile platform chemical, this work paves the way for reducing the chemical industry's reliance on fossil fuels. semanticscholar.orgresearchgate.net

Table 2: Summary of Key Research Findings in the Synthesis of this compound

| Synthesis Method | Starting Material | Key Features | Reported Selectivity/Yield |

|---|---|---|---|

| Aqueous Biphasic Hydroformylation | Methyl 9-decenoate (from Rapeseed Oil) | Rh-catalyzed, cyclodextrin-mediated, allows for catalyst recycling. nih.gov | High yields and productivity reported. nih.govcarbohyde.com |

| Aldehyde-Selective Wacker-Type Oxidation | Methyl 10-undecenoate | Pd-catalyzed oxidation under mild conditions. semanticscholar.orgresearchgate.net | 79% selectivity. semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1931-65-3 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

methyl 11-oxoundecanoate |

InChI |

InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h11H,2-10H2,1H3 |

InChI Key |

RHGDHBUHYHTCSH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 11 Oxoundecanoate

Catalytic Hydroformylation from Unsaturated Fatty Acid Derivatives

Catalytic hydroformylation represents a key transformation for converting unsaturated fatty acid derivatives into valuable aldehyde-esters. This section details various advanced methodologies employed for the synthesis of Methyl 11-oxoundecanoate.

Rhodium-Catalyzed Aqueous Biphasic Systems for Ester-Aldehyde Formation

Rhodium-catalyzed hydroformylation in aqueous biphasic systems is an effective method for producing bifunctional molecules like this compound from unsaturated fatty acid esters. d-nb.info This approach addresses the challenge of separating the homogeneous catalyst from the product phase, which is crucial for an economically viable process. d-nb.infod-nb.info

The use of water as a solvent presents miscibility issues with non-polar fatty compounds. d-nb.info To overcome this, co-solvents such as 1-butanol (B46404) are employed to increase the solubility of the substrate in the aqueous catalyst phase. d-nb.inforesearchgate.net This enhanced miscibility leads to higher reaction rates. d-nb.info For instance, in the hydroformylation of methyl 10-undecenoate, the addition of 1-butanol as a co-solvent significantly improves the process productivity. d-nb.inforesearchgate.net Researchers have developed systems that achieve high turnover frequencies (TOF) exceeding 5000 h⁻¹ and space-time yields (STY) greater than 120 g L⁻¹h⁻¹. d-nb.info

A critical aspect of this methodology is the choice of ligand to stabilize the rhodium catalyst in the aqueous phase. Ligands like SulfoXantphos are effective in immobilizing the rhodium catalyst, thereby minimizing its leaching into the organic product phase. d-nb.info However, some leaching, typically around 5% in batch experiments, can still occur, necessitating a catalyst make-up for stable continuous operations. d-nb.info The reaction is typically carried out at elevated temperatures and pressures, for example, at 140 °C and 20 bar of synthesis gas (CO/H₂). d-nb.inforesearchgate.net

The reaction mixture's composition and temperature play a significant role. For example, a higher concentration of methyl 10-undecenoate can lead to higher solution temperatures, which are limited by the thermal stability of the catalyst and ligand. d-nb.info The hydroformylation of methyl 10-undecenoate yields 11-formyl methyl undecanoate (an isomer of this compound), which can then be used as a precursor for other valuable chemicals. d-nb.info

Cyclodextrin-Mediated Hydroformylation for Enhanced Selectivity and Productivity

Cyclodextrins act as mass transfer agents in the rhodium-catalyzed aqueous biphasic hydroformylation of unsaturated fatty acid esters, such as methyl 10-undecenoate and methyl 9-decenoate. nih.govnih.govresearchgate.net This approach enhances the reaction's efficiency and is particularly valuable for converting renewable oleochemicals into bifunctional platform chemicals like methyl 12-oxododecanoate (B1258333) and this compound. nih.govnih.govresearchgate.net

The use of randomly-methylated-β-cyclodextrin has been successfully applied in continuous processes. researchgate.net These cyclodextrins facilitate the transfer of the hydrophobic substrate from the organic phase to the aqueous phase containing the water-soluble rhodium catalyst. nih.govrsc.org This results in the formation of a transient oil-in-water emulsion, which increases the interfacial area between the two phases and leads to a significant increase in conversion and selectivity. rsc.org

This methodology allows for efficient catalyst recycling through simple decantation, with the catalytic system retaining a significant portion of its initial activity. nih.govnih.govresearchgate.net The nature of the cyclodextrin, including its substituents and cavity size, is a key parameter in controlling the catalytic activity and selectivity. rsc.org For instance, in the hydroformylation of triglycerides, the choice of modified cyclodextrins significantly impacts the reaction outcome. rsc.org

Research has demonstrated the scalability of this process from laboratory-scale batch reactors to continuously operated miniplants. researchgate.net In a continuous setup for the hydroformylation of methyl 10-undecenoate, a low rhodium loss of 0.018% h⁻¹ was achieved, with space-time yields reaching 76.5 kg h⁻¹ m⁻³. nih.govnih.govsciprofiles.com The rhodium concentration in the final product can be as low as 79 ppb. nih.govnih.govsciprofiles.com

| Parameter | Value | Reference |

| Substrates | Methyl 10-undecenoate, Methyl 9-decenoate | nih.gov, nih.gov |

| Products | Methyl 12-oxododecanoate, this compound | nih.gov, nih.gov |

| Catalyst System | Rhodium with water-soluble ligands | researchgate.net |

| Mass Transfer Agent | Randomly-methylated-β-cyclodextrin | researchgate.net |

| Catalyst Recycling | Decantation, retaining 30% native activity | nih.gov, nih.gov |

| Rhodium Loss (continuous) | 0.018 % h⁻¹ | nih.gov, nih.gov |

| Space-Time Yield (continuous) | 76.5 kg h⁻¹ m⁻³ | nih.gov, nih.gov |

| Rhodium in Product | 79 ppb | nih.gov, nih.gov |

Process Optimization and Catalyst Recycling Efficacy in Continuous Operations

The development of efficient and economically viable production of this compound heavily relies on process optimization and effective catalyst recycling, particularly in continuous operations. nih.govnih.gov A key challenge in homogeneous catalysis is the separation of the catalyst from the product stream to enable its reuse. d-nb.infonih.gov Aqueous biphasic systems, where the catalyst resides in the aqueous phase and the product in the organic phase, offer a solution to this problem. d-nb.infod-nb.info

One approach involves the use of ionic liquids in a biphasic system with a nonpolar solvent like heptane. nih.gov In the rhodium-catalyzed reductive hydroformylation of methyl 10-undecenoate, the catalyst can be effectively retained in the ionic liquid phase and recycled multiple times while maintaining a high yield of the desired alcohol product. nih.govacs.org This system has been successfully transferred to a continuous miniplant, demonstrating its long-term stability over 45 hours of operation. nih.gov

Another strategy is the use of thermomorphic multiphase systems (TMS), which form a single phase at the reaction temperature and separate into distinct phases upon cooling, allowing for catalyst recovery. d-nb.inforsc.org This has been applied to the hydroaminomethylation of methyl 10-undecenoate, where an integrated membrane separation unit for continuous water removal further enhances the process, keeping catalyst leaching low. rsc.org

In cyclodextrin-mediated hydroformylation, process parameters are optimized using experimental design to maximize productivity and minimize catalyst loss. nih.govnih.gov This has led to continuous processes with very low rhodium leaching (0.018% h⁻¹) and high space-time yields (76.5 kg h⁻¹ m⁻³). nih.govnih.govsciprofiles.com The robustness of these systems allows for their application in continuously operated miniplants, a crucial step towards industrial-scale production. researchgate.net

| System | Catalyst Retention Method | Key Performance Indicator | Reference |

| Ionic Liquid/Heptane | Catalyst immobilized in ionic liquid | Recycled at least 9 times with >50% alcohol yield | nih.gov |

| Thermomorphic Multiphase System (TMS) | Phase separation upon cooling | Total rhodium loss of 2.5% over 90 hours | rsc.org |

| Cyclodextrin-mediated Aqueous Biphasic | Decantation | Rhodium loss of 0.018% h⁻¹ in continuous operation | nih.gov, nih.gov |

Feedstock Utilization from Renewable Resources (e.g., Castor Oil, Rapeseed Oil Derivatives)

The synthesis of this compound and related bifunctional molecules increasingly relies on renewable feedstocks, with castor oil and rapeseed oil being prominent sources. nih.govnih.govresearchgate.net These vegetable oils provide unsaturated fatty acid esters that can be converted into valuable platform chemicals through hydroformylation. d-nb.inforesearchgate.netresearchgate.net

Methyl 10-undecenoate, a key precursor, is derived from castor oil, which is primarily composed of ricinoleic acid. d-nb.inforesearchgate.net The synthesis involves the pyrolysis of ricinoleic acid methyl ester, which also produces n-heptanal as a co-product. d-nb.info This bio-based substrate is then used in rhodium-catalyzed hydroformylation to produce methyl 11-formylundecanoate (an isomer of this compound). d-nb.inforesearchgate.net

Similarly, methyl 9-decenoate, obtained from the ethenolysis of rapeseed oil, serves as a substrate for the synthesis of this compound. nih.govnih.gov The hydroformylation of these oleochemicals yields bifunctional ester-aldehydes that are precursors to a variety of bio-based polymers, such as polyamides and polyesters. d-nb.inforesearchgate.net The use of these renewable resources is a significant step towards more sustainable chemical production, reducing the reliance on petrochemical feedstocks. d-nb.inforesearchgate.net

The development of efficient catalytic processes, such as the cyclodextrin-mediated aqueous biphasic hydroformylation, is crucial for the economic viability of using these renewable feedstocks on an industrial scale. nih.govnih.govresearchgate.net

| Feedstock | Derivative | Hydroformylation Product | Reference |

| Castor Oil | Methyl 10-undecenoate | Methyl 12-oxododecanoate | nih.gov, nih.gov |

| Rapeseed Oil | Methyl 9-decenoate | This compound | nih.gov, nih.gov |

Oxidative Transformations and Isomerization Pathways

Beyond hydroformylation, oxidative transformations and isomerization pathways offer alternative routes to obtaining valuable carbonyl compounds from unsaturated precursors.

Palladium-Catalyzed Allyl Alcohol Isomerization to Aldehydes

While the provided search results primarily focus on the Wacker-Tsuji oxidation of terminal olefins to methyl ketones, which is a related but distinct transformation, the principles of palladium catalysis are relevant. researchgate.netnih.govnih.gov The Wacker-Tsuji oxidation is a palladium-catalyzed aerobic oxidation that typically converts terminal olefins into methyl ketones. researchgate.netorganic-chemistry.org However, the regioselectivity can be influenced by the substrate and reaction conditions. nih.gov In some cases, particularly with substrates bearing a nearby heteroatom, the formation of aldehydes (anti-Markovnikov product) can be favored. nih.gov

For example, the oxidation of allylic phthalimides can show high selectivity for the corresponding β-amino aldehydes. nih.gov This selectivity is attributed to the directing effect of the phthalimide (B116566) group, which can chelate to the palladium catalyst. nih.gov In contrast, less coordinating protecting groups on allylic amines tend to yield the methyl ketone product. nih.gov

The development of catalyst-controlled systems aims to overcome this substrate dependence. nih.gov For instance, a palladium catalyst with a bidentate ligand (Quinox) and tert-butylhydroperoxide (TBHP) as the oxidant has been shown to be highly selective for the methyl ketone product in the oxidation of protected allylic alcohols and amines, even for substrates that would otherwise yield aldehydes. nih.gov

While direct evidence for the palladium-catalyzed isomerization of an allyl alcohol to yield this compound specifically was not found in the search results, the broader context of palladium-catalyzed oxidations and isomerizations of olefins provides a foundation for understanding such potential synthetic routes. The isomerization of internal olefins is a known side reaction in hydroformylation processes, and palladium catalysts are known to be effective for olefin isomerization. d-nb.infomdpi.com

Aldehyde-Selective Wacker-Type Oxidation of Unbiased Alkenes

A significant advancement in the synthesis of terminal aldehydes from unbiased alkenes is the development of an aldehyde-selective Wacker-type oxidation. This method successfully reverses the typical Markovnikov selectivity observed in traditional Wacker oxidations, which usually favor ketone formation. By employing a nitrite (B80452) co-catalyst, the oxidation of unbiased aliphatic alkenes can be directed to yield aldehydes with high selectivity and in high yields. nih.gov

The reaction tolerates a variety of functional groups, making it a versatile tool in organic synthesis. nih.gov Key to this transformation is the use of a palladium catalyst in conjunction with the nitrite co-catalyst. Isotopic labeling studies using ¹⁸O have shown that the oxygen atom in the resulting aldehyde product originates from the nitrite salt, providing insight into the reaction mechanism. nih.gov This anti-Markovnikov oxidation process represents a departure from conventional Wacker chemistry. nih.gov

While this specific methodology has been demonstrated for various unbiased alkenes, its direct application to methyl 10-undecenoate for the synthesis of this compound is a promising extension of this powerful synthetic strategy. The typical Wacker oxidation of methyl 10-undecenoate, in contrast, yields the isomeric ketone, methyl 10-oxoundecanoate. researchgate.net

Conversion via Epoxide Ring-Opening and Subsequent Oxidation Reactions

Another synthetic route to this compound involves a two-step process starting with the epoxidation of methyl 10-undecenoate, followed by the ring-opening of the resulting epoxide and subsequent oxidation.

The initial epoxidation of the terminal double bond of methyl 10-undecenoate yields methyl 10,11-epoxyundecanoate. This transformation can be achieved using various epoxidizing agents, such as m-chloroperbenzoic acid. scirp.org

The subsequent ring-opening of the epoxide is a critical step. The regioselectivity of this reaction is crucial for the formation of the desired primary alcohol. In the case of terminal epoxides, nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon atom. scirp.org This ring-opening can be catalyzed under various conditions, though some methods may require expensive catalysts or a large excess of reagents. scirp.org The reaction can lead to the formation of a diol, which can then be selectively oxidized to the target aldehyde.

For instance, the ring-opening of epoxy fatty esters with nucleophiles like 4-amino-1,2,4-triazole (B31798) has been demonstrated to produce substituted β-amino alcohols. scirp.org In the context of synthesizing this compound, a regioselective ring-opening to form a diol, followed by selective oxidation of the primary alcohol, would be the required pathway.

Solvent and Metal-Free Ketonization of Unsaturated Fatty Acid Methyl Esters with Nitrous Oxide

A novel, one-step method for the ketonization of unsaturated fatty acid methyl esters has been developed using nitrous oxide (N₂O) under solvent- and metal-free conditions. csic.es This process has been shown to be effective for substrates like methyl oleate (B1233923), resulting in the corresponding 9- and 10-ketones with high selectivity and complete conversion. csic.es

The key parameters influencing this reaction are temperature, reaction time, and the partial pressure of nitrous oxide. csic.es While this method has been primarily demonstrated for the synthesis of internal ketones from internal alkenes, its potential application to terminal alkenes like methyl 10-undecenoate is of interest. The catalytic reaction of methyl 10-undecenoate under different conditions, such as with palladium(II)-acetate and acetic acid in DMSO, has been shown to produce a mixture of products including a ketone. abiosus.org The nitrous oxide-based method offers a potentially cleaner and more selective alternative.

Table 1: Ketonization of Methyl Oleate with Nitrous Oxide

| Parameter | Condition | Result | Reference |

| Substrate | Methyl Oleate | --- | csic.es |

| Reagent | Nitrous Oxide (N₂O) | --- | csic.es |

| Catalyst | None (Metal-free) | --- | csic.es |

| Solvent | None (Solvent-free) | --- | csic.es |

| Products | 9- and 10-ketones | --- | csic.es |

| Selectivity | 99% | --- | csic.es |

| Conversion | Complete | --- | csic.es |

Derivatization from Lipid Oxidation Products

Formation as a Secondary Autoxidation Product of Conjugated Linoleic Acid Methyl Esters

This compound can also be formed as a secondary product during the autoxidation of conjugated linoleic acid (CLA) methyl esters. The autoxidation of lipids is a complex process that proceeds via a free-radical chain reaction, leading to the formation of various hydroperoxides as primary products. nih.gov

In the case of methyl linoleate, the primary autoxidation products are the 9- and 13-hydroperoxides. nih.gov However, under certain conditions, such as in the presence of α-tocopherol, the formation of the 11-hydroperoxylinoleate has also been identified. nih.gov

The autoxidation of conjugated linoleic acid (CLA) methyl esters, such as the 9-cis, 11-trans isomer, also follows a hydroperoxide pathway. nih.govresearchgate.net This process can lead to the formation of various positional and geometric isomers of hydroperoxides. nih.govresearchgate.net These primary hydroperoxides can then undergo further reactions, including cleavage, to form a variety of secondary oxidation products. Among these secondary products, aldehydes such as this compound can be formed.

Chemical Reactivity and Functional Group Transformations

Reactions of the Aldehyde Moiety

The aldehyde group in methyl 11-oxoundecanoate is a key site for various chemical transformations, including reduction, oxidation, and carbon-carbon bond formation.

Reductive Transformations to Hydroxyl and Amino Derivatives

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding methyl 11-hydroxyundecanoate. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on calcium carbonate (Pd/CaCO₃) under hydrogen pressure. This process involves the saturation of the carbonyl group to afford the corresponding alcohol.

Furthermore, the aldehyde can undergo reductive amination to produce amino derivatives. This reaction typically involves the initial formation of an imine by reaction with an amine, followed by reduction to the corresponding amine.

Oxidation to Carboxylic Acid Functionality

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 1,11-undecanedioic acid monomethyl ester. Various oxidizing agents can be employed for this transformation. For instance, Swern oxidation conditions can sometimes lead to over-oxidation to the carboxylic acid, although this is generally considered a side reaction to be minimized when the aldehyde is the desired product. More controlled oxidation can be achieved using specific reagents that selectively convert aldehydes to carboxylic acids in the presence of esters. msu.eduorganic-chemistry.org

Baeyer-Villiger Oxidation for Diester Synthesis

The Baeyer-Villiger oxidation converts ketones to esters and aldehydes to carboxylic acids or formates. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com In the case of an aldehyde like this compound, a peroxyacid (such as m-CPBA) can oxidize the aldehyde group. organic-chemistry.orgnih.govjk-sci.com This reaction proceeds through the insertion of an oxygen atom between the carbonyl carbon and the hydrogen atom, which would typically yield a carboxylic acid. However, the term "diester synthesis" in this context might refer to a subsequent esterification of the newly formed carboxylic acid. The migratory aptitude of the groups attached to the carbonyl is a key factor in the regioselectivity of the Baeyer-Villiger reaction. organic-chemistry.orgjk-sci.com

Michael Addition Reactions for Carbon-Carbon Bond Formation

While the aldehyde group itself is not a direct participant as a Michael acceptor, its α,β-unsaturated derivatives can undergo Michael addition. researchgate.netadichemistry.commasterorganicchemistry.com For instance, if this compound is first converted to an α,β-unsaturated aldehyde, it can then act as a Michael acceptor. masterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. researchgate.netadichemistry.commasterorganicchemistry.com This is a versatile method for constructing more complex carbon skeletons.

Reactions of the Ester Moiety

The methyl ester group of this compound also offers a site for chemical modification, primarily through transesterification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org In the case of this compound, the methyl group can be replaced by other alkyl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions will produce ethyl 11-oxoundecanoate and methanol. masterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the desired product by using the alcohol reactant as the solvent. wikipedia.orgmasterorganicchemistry.com

Table of Reaction Products and Conditions

| Starting Material | Reaction Type | Reagents/Conditions | Product |

| This compound | Reductive Transformation | 5% Pd/CaCO₃, H₂ (43 psi) | Methyl 11-hydroxyundecanoate |

| This compound | Oxidation | Oxidizing agent (e.g., NaClO₂) | 1,11-Undecanedioic acid monomethyl ester organic-chemistry.org |

| This compound | Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 1,11-Undecanedioic acid monomethyl ester organic-chemistry.orgnih.gov |

| α,β-unsaturated derivative of this compound | Michael Addition | Michael donor, base | Carbon-carbon bond formation product researchgate.netadichemistry.com |

| This compound | Transesterification | Alcohol (e.g., ethanol), acid or base catalyst | Corresponding alkyl 11-oxoundecanoate masterorganicchemistry.com |

Hydrolysis for Carboxylic Acid Generation

The methyl ester group in this compound can be readily converted to a carboxylic acid through hydrolysis, yielding 11-oxoundecanoic acid. nih.gov This reaction is a fundamental transformation that unlocks further synthetic pathways. The process can be carried out under either acidic or alkaline conditions.

Under acidic conditions, the reaction mechanism involves the protonation of the ester carbonyl, which increases its electrophilicity, followed by a nucleophilic attack by water. The rate of this reaction is enhanced by increasing the temperature (typically between 40–80°C) and using strong acid catalysts like sulfuric acid (H₂SO₄).

Alkaline hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the ester carbonyl. This process is typically faster than acid-catalyzed hydrolysis and results in the formation of a carboxylate salt. Subsequent acidification of the salt is required to produce the final carboxylic acid. Kinetic studies have demonstrated that this reaction follows pseudo-first-order dependence concerning the hydroxide ion concentration. The resulting 11-oxoundecanoic acid is a bifunctional molecule with both a ketone and a carboxylic acid group, making it a valuable building block in its own right. nih.govcymitquimica.com

Table 1: Comparison of Hydrolysis Conditions for this compound

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis (Saponification) |

| Catalyst | Strong acids (e.g., H₂SO₄) | Strong bases (e.g., NaOH, KOH) |

| Mechanism | Protonation of carbonyl, followed by nucleophilic water attack. | Nucleophilic attack by hydroxide ion on the ester carbonyl. |

| Initial Product | 11-oxoundecanoic acid | Carboxylate salt of 11-oxoundecanoic acid |

| Key Features | Reaction rates increase with temperature (40–80°C). | Generally faster than acidic hydrolysis; follows pseudo-first-order kinetics. |

| Post-Reaction Step | None required | Acidification to protonate the carboxylate salt. |

Synthesis of Conjugated and α,ω-Bifunctional Compounds

This compound serves as a key precursor for producing a variety of α,ω-bifunctional compounds, which are molecules with reactive functional groups at both ends of their carbon chains. These compounds are particularly important as monomers for polymerization and as intermediates for specialty chemicals.

Strategic Conversions for Polyamide Precursor Formation (e.g., PA11)

One of the most significant industrial applications of this compound derivatives is in the production of polyamide 11 (PA11), a high-performance bioplastic. The key monomer for the synthesis of PA11 is 11-aminoundecanoic acid. vulcanchem.comresearchgate.net

Preparation of Specialty Chemical Intermediates

The dual functionality of this compound makes it an excellent starting material for a range of specialty chemical intermediates. framochem.com The presence of both a ketone and an ester allows for selective reactions at either end of the molecule, leading to diverse products. cymitquimica.com

It is used as a building block in the synthesis of:

Pharmaceuticals : The long carbon chain and reactive handles make it a useful component in constructing complex molecules, such as prostaglandin (B15479496) analogs and antifolates. scispace.com

Fragrance Compounds : Through reactions like reductive amination, it can be converted into musk analogs.

Polymers and Lubricants : Beyond PA11, it serves as a precursor for biodegradable polymers through polycondensation with diols and is used in the formulation of lubricants and surfactants. cymitquimica.com

Functionalized Oleochemicals : It can be used in Michael addition reactions to create more complex fatty acid derivatives, which act as precursors for various biologically active compounds and monomers for polyesters and polyamides. researchgate.net

For example, cross-metathesis of methyl oleate (B1233923) can yield intermediates that are subsequently converted into compounds like methyl 11-hydroxyundecanoate, a precursor to this compound. researchgate.net These bifunctional intermediates are valuable for synthesizing a wide array of specialty chemicals. researchgate.net

Ring-Opening Reactions for Functionalized Macromolecular Systems

While this compound is an acyclic molecule, it plays a role in the synthesis of macromolecular systems, sometimes involving ring-opening reactions of other molecules. For instance, a derivative, methyl 10,11-epoxyundecanoate, can undergo nucleophilic ring-opening. scirp.org The reaction of such epoxy fatty esters with nucleophiles like amines leads to the formation of β-amino alcohols, which are important moieties in various biologically active molecules and can serve as building blocks for functionalized polymers. scirp.org

In another advanced application, a related compound was used in a ring-opening reaction to create a dendrimer, a type of highly branched, symmetric macromolecule. googleapis.com In this process, the compound reacted to initiate the growth of a "starburst polymer," demonstrating its utility in constructing complex, three-dimensional macromolecular architectures. googleapis.com Furthermore, the reactivity of an epoxide adjacent to a carbonyl group, a structural feature related to derivatives of this compound, can be exploited in non-enzymatic, flavin-mediated ring-opening reactions, leading to diverse molecular structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and stereochemistry of a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Methyl 11-oxoundecanoate, distinct signals corresponding to the different types of protons present in the molecule are expected. The methyl protons of the ester group (-COOCH₃) would typically appear as a singlet at approximately 3.6-3.7 ppm, a region characteristic for such functionalities. aocs.org The protons on the carbon adjacent to the ester carbonyl group (α-protons) are expected to resonate as a triplet around 2.3 ppm.

The methylene (B1212753) protons adjacent to the ketone carbonyl group (at the C-10 and C-12 positions) would also exhibit characteristic chemical shifts. Specifically, the protons at C-10 would likely appear as a triplet around 2.4 ppm. The long chain of methylene groups (-CH₂-) in the backbone of the molecule would produce a complex multiplet signal in the region of 1.2-1.6 ppm. The methyl group protons at the terminus of the alkyl chain (C-1) would be expected to appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOCH₃ | 3.6 - 3.7 | Singlet |

| -CH₂-COO- | ~2.3 | Triplet |

| -CH₂-CO-CH₂- | ~2.4 | Triplet |

| -(CH₂)n- | 1.2 - 1.6 | Multiplet |

| Terminal -CH₃ | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The ketone carbonyl carbon is typically found further downfield, in the region of 205-220 ppm.

The carbon of the methyl group attached to the ester oxygen (-OCH₃) would likely appear around 51-52 ppm. The methylene carbons adjacent to the ester and ketone carbonyls will have characteristic shifts as well. The long methylene chain will produce a series of signals in the 20-35 ppm range. The terminal methyl carbon will be the most upfield signal, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ester C=O | 170 - 175 |

| Ketone C=O | 205 - 220 |

| -OCH₃ | 51 - 52 |

| -CH₂-COO- | 30 - 40 |

| -CH₂-CO-CH₂- | 35 - 45 |

| -(CH₂)n- | 20 - 35 |

| Terminal -CH₃ | < 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In a GC-MS analysis of this compound, the molecule would first be separated from other components in a gas chromatograph before being introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.

Common fragmentation patterns for long-chain methyl esters include the loss of a methoxy (B1213986) group (-OCH₃) resulting in an [M-31]⁺ fragment, and a prominent peak at m/z 74 due to the McLafferty rearrangement, which is characteristic of methyl esters with a γ-hydrogen. Cleavage adjacent to the ketone functional group would also be expected, leading to fragments corresponding to the acylium ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the ESI-MS spectrum of this compound, protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed, allowing for the unambiguous determination of the molecular weight. Fragmentation can be induced in the mass spectrometer to obtain structural information, often yielding similar fragment ions to those observed in GC-MS.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FTIR spectrum would be expected to show strong absorption bands characteristic of both the ester and ketone carbonyl groups. The C=O stretching vibration of the ester would typically appear in the region of 1735-1750 cm⁻¹. The ketone C=O stretch is generally found at a slightly lower wavenumber, around 1715 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations for the ester group between 1000 and 1300 cm⁻¹. docbrown.info

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O | Stretch | ~1715 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, byproducts, or impurities, and for accurately assessing its purity.

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure good separation and reasonable analysis times, especially when dealing with mixtures of varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector. Although the ester and aldehyde groups are not strong chromophores at longer UV wavelengths, they do exhibit absorbance at lower wavelengths (around 210-220 nm). For enhanced sensitivity and selectivity, derivatization of the aldehyde group with a UV-active agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be performed. This results in a hydrazone derivative that absorbs strongly at higher wavelengths (around 360 nm), significantly improving detection limits.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol |

| Elution | Gradient: e.g., 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm (direct) or 360 nm (after DNPH derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 30 °C |

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity, making it well-suited for purity assessment and quantitative analysis of complex mixtures.

The choice of the GC column (stationary phase) is critical for achieving good separation. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often suitable for separating fatty acid methyl esters and related compounds. The polarity of this phase allows for effective separation based on both boiling point and subtle differences in polarity.

The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. The oven temperature is usually programmed to increase during the analysis (a temperature gradient) to ensure that both more volatile and less volatile components are eluted with good peak shape in a reasonable timeframe.

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon in the analyte, allowing for accurate quantification. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS), which provides mass spectral data for each separated component.

Table 3: Typical Gas Chromatography Conditions for this compound

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 240 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

TLC is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound.

For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. Silica gel is polar, and separation occurs based on the differential adsorption of the components of the mixture to the stationary phase and their solubility in the mobile phase.

The choice of the mobile phase (eluent) is crucial for achieving good separation between the starting materials, the product, and any byproducts. A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is commonly used. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.3-0.5 for clear separation.

After the plate is developed, the separated spots are visualized. Since this compound is not colored, a visualization agent is required. Common methods include staining with a potassium permanganate (B83412) solution (which reacts with the aldehyde group) or a phosphomolybdic acid solution, followed by gentle heating. The spots can also be visualized under UV light if a fluorescent indicator is incorporated into the silica gel plate. By comparing the spot of the reaction mixture with those of the starting materials, the progress of the reaction can be easily tracked.

Table 4: Thin Layer Chromatography System for Monitoring this compound Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | Spotting of starting materials and reaction mixture with a capillary tube |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | 1. UV light (254 nm) 2. Staining with potassium permanganate or phosphomolybdic acid solution |

| Analysis | Comparison of Rf values of spots to determine reaction completion |

Mechanistic Investigations and Reaction Engineering Studies

Elucidation of Catalytic Mechanisms in Hydroformylation

The hydroformylation of methyl 10-undecenoate is a sophisticated process influenced by numerous factors, from the choice of ligands and co-catalysts to the engineering of the reaction environment. Understanding these elements is key to optimizing the synthesis of methyl 11-oxoundecanoate.

The selection of ligands is a critical determinant of both the rate and the regioselectivity of the hydroformylation reaction. For the conversion of methyl 10-undecenoate, the goal is to favor the formation of the linear aldehyde, this compound, over its branched isomers.

Phosphine-based ligands have been extensively studied for this purpose. For instance, the use of the SulfoXantphos ligand in conjunction with a rhodium catalyst has been shown to effectively immobilize the catalyst in an aqueous phase, facilitating high yields of the desired linear product. researchgate.net The structure of the ligand plays a crucial role in steering the reaction towards the terminal carbon, a principle that has been explored through the design of various phosphine (B1218219) and phosphite (B83602) ligands. tue.nlresearchgate.net The electronic and steric properties of these ligands influence the coordination environment of the rhodium center, which in turn dictates the regiochemical outcome of the hydroformylation. tue.nl

The addition of co-solvents can also significantly impact catalyst activity. In aqueous biphasic systems, where the catalyst resides in the water phase and the substrate in an organic phase, mass transfer limitations can hinder the reaction rate. The introduction of a co-solvent like 1-butanol (B46404) can enhance the miscibility of the two phases, thereby increasing the reaction rate by reducing these transport limitations. researchgate.nettu-dortmund.de

| Ligand/Co-Catalyst | Effect on Hydroformylation |

| SulfoXantphos | Promotes high regioselectivity towards the linear aldehyde and aids in catalyst retention in the aqueous phase. researchgate.net |

| Phosphine and Phosphite Ligands | The electronic and steric properties are key in controlling the activity and selectivity of the rhodium catalyst. tue.nlresearchgate.net |

| 1-Butanol (Co-solvent) | Increases the miscibility of aqueous and organic phases, overcoming mass transfer limitations and increasing the reaction rate. researchgate.nettu-dortmund.de |

In aqueous biphasic hydroformylation, the reaction occurs at the interface between the aqueous catalyst phase and the organic substrate phase. The efficiency of this process is often limited by the transport of the substrate from the organic phase to the catalyst in the aqueous phase. tu-dortmund.de

Research has shown that the formation of the product, this compound, which is more polar than the starting material, can lead to a more homogeneous reaction mixture as the reaction progresses. tu-dortmund.de This in-situ change in polarity can help to overcome initial phase transfer limitations. The use of co-solvents like 1-butanol further mitigates these limitations by improving the mutual solubility of the reactants and the catalyst-containing phase. researchgate.net The size of the interface between the two phases, which can be influenced by agitation speed, is also a critical factor, particularly in reactions where the intrinsic chemical reaction is very fast.

A significant challenge in homogeneous catalysis is the separation and recycling of the expensive catalyst. Aqueous biphasic systems offer an elegant solution to this problem by confining the catalyst to the aqueous phase, allowing for easy separation from the organic product phase. researchgate.net

The robustness and stability of the catalyst system are paramount for industrial applications. Studies have demonstrated the successful recycling of rhodium-based catalysts in the hydroformylation of methyl 10-undecenoate. For instance, in a system using the SulfoXantphos ligand, the catalyst was recycled multiple times with minimal loss of activity and selectivity. researchgate.net The addition of certain additives can also enhance catalyst lifetime. researchgate.net Continuous operation in miniplants has further showcased the long-term stability of these catalytic systems, with low levels of rhodium and ligand leaching observed over extended periods. tu-dortmund.dersc.orgresearchgate.net

| Catalyst System Attribute | Key Findings |

| Stability | Rhodium catalysts with ligands like SulfoXantphos show good stability over multiple cycles. researchgate.net |

| Robustness | Continuous miniplant operations have demonstrated the long-term viability of the catalytic system. tu-dortmund.dersc.orgresearchgate.net |

| Recycling Performance | Aqueous biphasic systems allow for efficient catalyst recycling with low metal leaching. researchgate.nettu-dortmund.dersc.orgresearchgate.net |

Kinetic Studies of Synthetic Pathways

Kinetic studies are essential for understanding the factors that govern the rate of a chemical reaction and for optimizing process conditions.

The rate of hydroformylation is influenced by the concentrations of the substrate, catalyst, and synthesis gas (a mixture of carbon monoxide and hydrogen). Detailed kinetic models have been developed for the hydroformylation of long-chain olefins, which can be adapted to the synthesis of this compound. rsc.org These models help in identifying the rate-limiting step of the reaction, which is crucial for process optimization. For the hydroformylation of methyl 10-undecenoate in a biphasic system, it has been observed that increasing the concentration of the substrate can lead to lower miscibility between the phases, which in turn can affect the reaction rate. tu-dortmund.de The turnover frequency (TOF), a measure of catalyst activity, can be significantly improved by optimizing reaction conditions to overcome mass transfer limitations. researchgate.nettu-dortmund.de

The outcome of the hydroformylation of methyl 10-undecenoate is highly sensitive to reaction parameters such as temperature, pressure, and the concentration of reactants.

Temperature: An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to catalyst degradation or undesirable side reactions. For the rhodium-catalyzed hydroformylation of methyl 10-undecenoate in an aqueous/1-butanol system, a temperature of 140°C has been found to be effective. researchgate.nettu-dortmund.de

Pressure: The total pressure and the partial pressures of carbon monoxide and hydrogen are critical. A pressure of 20 bar of synthesis gas has been used in several studies. researchgate.nettu-dortmund.de The ratio of CO to H₂ can also influence the selectivity of the reaction.

Concentration: The concentrations of the substrate and catalyst are key drivers of the reaction rate. Higher catalyst concentrations generally lead to faster reactions. However, the concentration of the substrate, methyl 10-undecenoate, needs to be carefully managed in biphasic systems to avoid phase separation issues that can limit the reaction rate. tu-dortmund.de

| Parameter | Influence on Reaction |

| Temperature | Affects reaction rate and catalyst stability. researchgate.nettu-dortmund.de |

| Pressure | Influences reaction rate and selectivity. researchgate.nettu-dortmund.de |

| Concentration | Substrate and catalyst concentrations are key to reaction kinetics and phase behavior. tu-dortmund.de |

Process Intensification and Reactor Design

Development of Continuous Production Systems (e.g., Miniplant Operations, Jet-Loop Reactor)

The move from batch to continuous manufacturing for the ozonolysis of unsaturated fatty acid esters like methyl undecenoate is driven by the need to mitigate the safety hazards associated with the accumulation of unstable ozonide intermediates and to improve process efficiency. lancs.ac.uk

Miniplant Operations for Continuous Ozonolysis:

A significant advancement in this area is the development of miniplant-scale continuous reactors. One such system successfully demonstrates the ozonolysis of fatty acid methyl esters (FAMEs) utilizing liquid carbon dioxide as a benign and effective solvent. lancs.ac.uk This approach offers several advantages, including enhanced safety due to the dilution of reactants and the ability of liquid CO2 to absorb some of the heat of reaction through evaporation. lancs.ac.uk The fast reaction kinetics observed in this system allow for the use of small-volume reactors, leading to short residence times. This is crucial for maximizing the yield of the desired secondary ozonides while minimizing the formation of undesirable oligomeric byproducts through over-oxidation. lancs.ac.uk

The design of such a continuous reactor can be based on established principles for determining the Henry's law coefficient for ozone in the chosen solvent, ensuring efficient gas-liquid mass transfer. lancs.ac.uk A typical laboratory-scale continuous ozonolysis setup involves a reactor where the FAME is brought into contact with an ozone-containing stream under controlled temperature and pressure. The resulting product stream, containing the ozonide intermediates, can then be continuously transferred to a subsequent reactor for thermal decomposition into the final aldehyde and acid products. lancs.ac.uk

Jet-Loop Reactors for Gas-Liquid Reactions:

While specific applications of jet-loop reactors for the synthesis of this compound are not extensively detailed in publicly available literature, their design principles make them a promising technology for this gas-liquid reaction. Jet-loop reactors are known for their excellent mass transfer characteristics, which are crucial for efficiently dissolving ozone into the liquid reaction medium. researchgate.netmdpi.com These reactors utilize a high-velocity liquid jet to entrain and disperse the gas phase, creating a large interfacial area for reaction. This intensive mixing can lead to higher reaction rates and improved selectivity. The implementation of jet-loop reactors in a miniplant setup could offer a scalable and efficient solution for the continuous ozonolysis of methyl undecenoate. researchgate.net The design of such a system would involve careful consideration of the nozzle design, draft tube configuration, and liquid circulation rate to optimize mass transfer and reaction performance. mdpi.com

Optimization of Space-Time Yield and Catalyst Productivity

Space-Time Yield Optimization:

The optimization of STY is directly linked to the reactor design and operating conditions. Factors such as efficient mixing, rapid heat removal, and precise control of residence time are paramount. Continuous reactors, including miniplants and potentially jet-loop reactors, provide the necessary environment to control these parameters effectively, thereby maximizing the volumetric productivity of the system.

Process Productivity and Efficiency:

The following interactive data table summarizes the product distribution from a continuous ozonolysis of methyl oleate (B1233923), which serves as a model for the production of this compound.

| Product Component | Yield (wt. %) |

| Secondary Ozonides (SOZs) | > 75 |

| Oligomeric Ozonides (SOZLOs) | ~ 10 |

| C9 Acids and Aldehydes | Remainder |

| Data sourced from Lundin et al. lancs.ac.uk |

Computational Chemistry and Theoretical Modeling

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of Methyl 11-oxoundecanoate derivatives and how this structure influences their physical properties and chemical reactivity. The long aliphatic chain, coupled with the terminal ester and the ketone at the 11-position, allows for significant conformational flexibility.

Theoretical studies, often employing Density Functional Theory (DFT) and molecular mechanics, are used to identify low-energy conformers and the rotational barriers between them. For long-chain keto esters, the conformation is largely determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hyperconjugation. imperial.ac.uk In derivatives of this compound, the relative orientation of the carbonyl group and the ester function is of particular interest. The ground-state conformations of such acyclic ketones are often governed by the minimization of steric repulsion, which can be computationally modeled. nih.gov

For instance, analysis of α-substituted ketones has shown strong conformational biases that can be elucidated through a combination of computational modeling and X-ray crystallography. nih.gov While specific studies on this compound derivatives are not extensively documented in literature, the principles from related long-chain molecules and keto esters can be applied. Computational methods can predict the most stable arrangement of the undecanoate chain, which often adopts a low-energy, staggered conformation to minimize torsional strain.

Table 1: Hypothetical Relative Energies of Key Conformers for a this compound Derivative This table is illustrative and based on general principles of conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C9-C10-C11-O) |

|---|---|---|---|

| A (Global Minimum) | Extended anti-periplanar chain | 0.00 | ~180° |

| B | Gauche interaction near ketone | +0.85 | ~60° |

| C | Folded conformation | +2.50 | Variable |

In Silico Studies for Catalyst Design and Optimization

Computational methods are a cornerstone of modern catalyst design, enabling the rational, a priori design of catalysts for specific transformations involving this compound, such as the selective hydrogenation of the ketone. researchgate.net In silico studies, particularly those using DFT, can elucidate reaction mechanisms, identify rate-determining steps, and predict catalyst activity and selectivity. nih.govmdpi.com

For the selective reduction of the keto group in this compound to yield methyl 11-hydroxyundecanoate, catalyst design focuses on enhancing the interaction between the catalyst's active site and the C=O bond while minimizing interaction with the ester group. DFT calculations can model the adsorption of the substrate onto a catalyst surface (in heterogeneous catalysis) or the coordination to a metal center (in homogeneous catalysis). nih.govrsc.org These models can predict binding energies and geometries, providing insights into how a substrate will orient itself for reaction. chemrxiv.orgescholarship.org

For example, in the asymmetric hydrogenation of ketones, computational studies have been used to design manganese-based researchgate.net and iridium-based mdpi.com catalysts. These studies calculate the energy profiles of different reaction pathways, allowing researchers to understand the origins of enantioselectivity and to modify ligand structures to improve it. researchgate.net By modeling transition states, chemists can predict which catalyst variant will offer the lowest activation energy for the desired reaction, guiding experimental efforts. mdpi.com

Table 2: Computationally Screened Catalysts for Selective Ketone Hydrogenation This table represents typical data generated from in silico catalyst screening for a reaction like the hydrogenation of this compound.

| Catalyst System | Ligand Type | Predicted Activation Energy (kcal/mol) | Predicted Selectivity (Ketone vs. Ester) |

|---|---|---|---|

| Ru-BINAP | Chiral Diphosphine | 15.2 | >99:1 |

| Ir-N-Heterocyclic Carbene | NHC-Amino Acid | 18.5 | 98:2 |

| Mn-Cinchona Alkaloid | Chiral Amine | 20.1 | 95:5 |

| Pd/C (unmodified) | Heterogeneous | 22.7 | 80:20 |

Predictive Algorithms for Reaction Selectivity and Pathway Optimization

The presence of two distinct functional groups in this compound (a ketone and an ester) makes it an ideal substrate for studies on reaction selectivity. Predictive algorithms, particularly those based on machine learning (ML), are increasingly used to forecast the outcomes of chemical reactions and optimize conditions for desired selectivity. beilstein-journals.orgrsc.org

These algorithms can be trained on large datasets of chemical reactions to identify complex relationships between substrates, reagents, catalysts, and reaction conditions. science-symphony.comresearchgate.net For a molecule like this compound, an ML model could be used to predict the ratio of ketone reduction to ester reduction under a wide array of conditions. beilstein-journals.org This approach can significantly reduce the number of experiments needed to find optimal conditions. duke.edunih.gov

Recent advancements include the use of graph-convolutional neural networks to predict site selectivity in complex molecules, which could be adapted to predict functional group selectivity. rsc.org These models learn from the molecule's structure directly, enabling predictions for new, previously untested substrates and reactions. globethesis.com

Table 3: Machine Learning Model Predictions for Reaction Selectivity This table illustrates how a predictive algorithm might be used to optimize the selective reduction of this compound.

| Reagent | Solvent | Temperature (°C) | Predicted Yield (11-hydroxy) | Predicted Yield (Diol) |

|---|---|---|---|---|

| NaBH4 | Methanol | 0 | 92% | <5% |

| NaBH4 | Methanol | 25 | 85% | 10% |

| LiAlH4 | THF | 0 | 5% | 94% |

| H2, Ru-BINAP | Ethanol (B145695) | 50 | 98% | <1% |

Applications in Advanced Materials and Chemical Building Blocks

Precursor for Bio-based Polymeric Materials

The drive towards sustainable and renewable resources has spurred significant research into bio-based polymers. Methyl 11-oxoundecanoate, derivable from natural sources, is positioned as a key intermediate in the synthesis of high-performance bioplastics.

Polyamide 11 (PA11), commercially known as Nylon 11, is a high-performance biopolymer prized for its excellent thermal, mechanical, and chemical resistance. researchgate.net The established industrial production of PA11 relies on the polycondensation of 11-aminoundecanoic acid. researchgate.net This monomer is traditionally synthesized from castor oil through a multi-step process that involves the pyrolysis of methyl ricinoleate (B1264116) to methyl undecenoate, followed by hydrolysis, hydrobromination, and subsequent amination. researchgate.net

While not part of the conventional industrial route, this compound represents a potential alternative precursor for 11-aminoundecanoic acid. A theoretical synthetic pathway involves the conversion of the ketone group in this compound to an amino group. This transformation can be achieved through reductive amination, a powerful method in organic synthesis for forming amines from carbonyl compounds.

The process would first involve the reaction of this compound with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., Nickel or Palladium), to form methyl 11-aminoundecanoate. Subsequent hydrolysis of the methyl ester group would then yield the desired 11-aminoundecanoic acid monomer.

Table 1: Hypothetical Synthesis of 11-Aminoundecanoic Acid from this compound

| Step | Reactant | Key Reagents | Intermediate/Product |

| 1 | This compound | Ammonia (NH₃), Hydrogen (H₂), Catalyst (e.g., Ni) | Methyl 11-aminoundecanoate |

| 2 | Methyl 11-aminoundecanoate | Water (H₂O), Acid or Base Catalyst | 11-Aminoundecanoic Acid |

This alternative route, while chemically feasible, is a subject of ongoing research aimed at optimizing the synthesis of bio-based monomers. The ability to utilize different starting materials and intermediates like this compound could lead to more efficient and sustainable production methods for PA11 and other related polycondensates.

Building Block in Complex Organic Syntheses

The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. The ketone and ester groups can be selectively manipulated to introduce new functionalities and construct intricate molecular architectures.

In the field of multi-step organic synthesis, this compound can serve as a versatile scaffold. The ketone functionality is amenable to a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the extension of the carbon chain and the introduction of diverse structural motifs. Concurrently, the methyl ester group can be hydrolyzed to a carboxylic acid, which can then be converted into amides, acid chlorides, or reduced to a primary alcohol, providing further opportunities for molecular diversification.

For instance, a synthetic sequence could commence with the conversion of the ketone to an alkene via a Wittig reaction. The resulting olefin could then be subjected to hydroboration-oxidation to install a hydroxyl group. Subsequently, the methyl ester could be reduced to a primary alcohol, yielding a diol with increased structural complexity. Such multi-step transformations are fundamental in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic compounds.

This compound is a suitable precursor for the synthesis of long-chain α-chlorooxoalkanoates. These chlorinated derivatives are valuable synthetic intermediates, as the chlorine atom, positioned alpha to the carbonyl group, acts as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at this position.

The α-chlorination of this compound can be achieved by first generating an enolate through the treatment with a strong base, such as lithium diisopropylamide (LDA). The subsequent reaction of this enolate with an electrophilic chlorine source, for example, a sulfonyl chloride, furnishes the desired α-chloro ketone.

Table 2: Synthesis of Methyl 10-chloro-11-oxoundecanoate

| Reactant | Key Reagents | Product |

| This compound | 1. Lithium diisopropylamide (LDA) 2. Electrophilic chlorine source (e.g., p-Toluenesulfonyl chloride) | Methyl 10-chloro-11-oxoundecanoate |

The resulting product, methyl 10-chloro-11-oxoundecanoate, can then be utilized in a variety of subsequent transformations, including the synthesis of heterocyclic compounds or the introduction of other functionalities through nucleophilic displacement of the chloride.

Sustainability and Green Chemistry Aspects in Research

Utilization of Renewable Feedstocks and Biomass-Derived Materials

The foundation of a green chemical process lies in the nature of its starting materials. The chemical industry is increasingly shifting its focus from petrochemical feedstocks to renewable, bio-based resources to reduce its environmental footprint. Castor oil, a non-edible vegetable oil, stands out as a prime example of a versatile and sustainable feedstock for the chemical industry. researchgate.net It is a rich source of ricinoleic acid, a fatty acid that can be converted into a variety of valuable chemicals through a series of chemical transformations.

One of the key derivatives of castor oil is undecylenic acid, which can be further processed to produce methyl 10-undecenoate. This compound serves as a direct precursor for the synthesis of methyl 11-oxoundecanoate. The utilization of castor oil and its derivatives aligns with the principles of green chemistry by employing a renewable and non-food-competing resource. researchgate.netuco.es This approach not only reduces the reliance on fossil fuels but also contributes to a more circular economy.

The conversion of biomass into platform chemicals that can be used to synthesize a wide range of products is a cornerstone of modern green chemistry. nih.govntnu.no Research in this area is focused on developing efficient and selective catalytic processes to transform complex biomass into simpler, functionalized molecules that can serve as building blocks for the chemical industry. The synthesis of this compound from biomass-derived precursors is an active area of research, with the goal of creating a fully sustainable production pathway. rsc.orgrsc.org

| Renewable Feedstock | Key Precursor | Significance in Green Chemistry |

|---|---|---|

| Castor Oil | Undecylenic Acid / Methyl 10-undecenoate | Non-edible, renewable source, reduces dependence on petrochemicals. |

| General Biomass | Various platform chemicals | Potential for diverse and sustainable sourcing of chemical building blocks. |

Enhancement of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. monash.edu In the synthesis of this compound, the choice of the synthetic route has a significant impact on its atom economy.

Traditional multi-step syntheses often involve the use of stoichiometric reagents and generate significant amounts of byproducts, leading to low atom economy. In contrast, modern catalytic methods aim to maximize atom economy by facilitating direct and selective transformations. For example, the direct oxidation of the terminal double bond of methyl 10-undecenoate to a ketone functionality using a catalytic amount of an oxidizing agent and a benign co-oxidant like hydrogen peroxide or molecular oxygen would have a high atom economy.

| Synthetic Route | General Characteristics | Atom Economy | Green Chemistry Alignment |

|---|---|---|---|

| Traditional Stoichiometric Oxidation | Often uses heavy metal oxidants (e.g., chromates, permanganates). | Low, due to the generation of large amounts of inorganic waste. | Poor |

| Modern Catalytic Oxidation | Employs a catalyst with a benign terminal oxidant (e.g., O2, H2O2). | High, as the oxidant atoms are incorporated into the product or form water as a byproduct. | Excellent |

Development of Environmentally Benign Reaction Conditions (e.g., Aqueous Biphasic, Solvent-Free Processes)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-free reaction conditions represent an even greener alternative, as they completely eliminate the need for a solvent. nih.gov These reactions are typically carried out by neat mixing of the reactants, often with the aid of microwave or ultrasound irradiation to enhance reaction rates. Such processes not only reduce solvent-related waste but can also lead to improved reaction efficiency and energy savings. The development of solvent-free methods for the synthesis of this compound is a key research goal in making its production more sustainable.

| Reaction Condition | Description | Advantages in Green Chemistry |

|---|---|---|

| Aqueous Biphasic Systems | The reaction occurs at the interface of two immiscible liquid phases, typically water and an organic solvent. The catalyst is often water-soluble. | Facilitates catalyst recycling, reduces the use of volatile organic compounds (VOCs). |

| Solvent-Free Processes | Reactions are conducted without a solvent, with reactants mixed directly. | Eliminates solvent waste, can lead to higher reaction rates and energy efficiency. |

| Thermomorphic Multiphase Systems | Utilizes solvent mixtures that are homogeneous at the reaction temperature but separate into different phases upon cooling, allowing for easy catalyst separation. researchgate.net | Enables efficient recovery and recycling of homogeneous catalysts. researchgate.net |

Catalyst Design for Improved Recyclability and Reduced Environmental Impact

Catalysts play a pivotal role in green chemistry by enabling more efficient and selective chemical transformations. mdpi.com The design of catalysts with improved recyclability and reduced environmental impact is a major focus of research. Heterogeneous catalysts, which exist in a different phase from the reactants, are generally preferred as they can be easily separated from the reaction mixture by filtration and reused.

For the synthesis of this compound, which involves steps like esterification and oxidation, the development of robust and recyclable catalysts is crucial. For instance, solid acid catalysts can be used for the esterification of undecylenic acid, replacing corrosive and difficult-to-recycle mineral acids. Similarly, for the oxidation of methyl 10-undecenoate, supported metal catalysts or metal-organic frameworks (MOFs) are being investigated as recyclable alternatives to homogeneous catalysts. organic-chemistry.orgorganic-chemistry.org

Q & A

Q. How to design a scalable synthesis of this compound for mechanistic studies?

Q. What analytical controls are critical for reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.